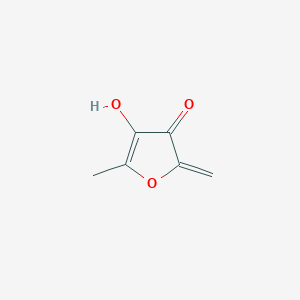

4-hydroxy-5-methyl-2-methylene-3(2H)-furanone

Description

Properties

IUPAC Name |

4-hydroxy-5-methyl-2-methylidenefuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3/c1-3-5(7)6(8)4(2)9-3/h8H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMQEIOINVDLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Reagents

The aldol condensation is typically conducted in methanol or aqueous media at temperatures ranging from −10°C to 100°C , with 1.5 equivalents of aldehyde per equivalent of furanone. Bases such as sodium hydroxide (20% aqueous solution) or potassium hydroxide are preferred for their catalytic efficiency. For example, in Example 1 of the patent, 20 parts of 2,5-dimethyl-dihydro-3(2H)-furanone reacted with 56 parts of 28% aqueous acetaldehyde at 5°C in the presence of 20% potassium hydroxide, achieving a clear alkaline solution (pH > 12). The reaction mixture is then acidified with hydrochloric acid and extracted with dichloromethane to isolate the aldol adduct.

Aldehyde Variants

The choice of aldehyde influences the reaction kinetics and product yield. Benzaldehyde, acetaldehyde, and 2-methylpropanal (isobutyraldehyde) are commonly used. For instance, Example 3 demonstrates the use of benzaldehyde in methanol at 10–15°C , yielding an isomeric mixture of 2,5-dimethyl-4-benzylidene-dihydro-3(2H)-furanone after distillation.

Dehydration to Exocyclic Alkene

The aldol adduct undergoes dehydration to form an exocyclic alkene, a critical intermediate for subsequent ozonolysis. This step is typically facilitated by acidic catalysts or thermal treatment.

Catalytic Dehydration

In Example 1, the aldol residue is dehydrated using potassium bisulfate at 150°C under reduced pressure (30 mm Hg), yielding 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone. The reaction progress is monitored via gas chromatography to ensure complete conversion.

Ozonolysis in Participating Solvents

The exocyclic alkene is subjected to ozonolysis in a participating solvent (e.g., methanol, ethanol, or acetone/water mixtures) to form a hydroperoxy-hemiacetal intermediate.

Ozonolysis Parameters

Ozone is introduced as a 4% mixture in oxygen at temperatures between −70°C and 30°C , with −15°C being optimal for minimizing side reactions. For example, 10 g of 2,5-dimethyl-4-ethylidene-dihydro-3(2H)-furanone in 40 mL methanol reacts with ozone at −15°C , requiring 4 g of sodium bisulfite for complete reduction.

| Example | Solvent | Temperature | Ozone Concentration | Reduction Agent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Methanol | −15°C | 4% in O₂ | NaHSO₃ | 70–75 |

| 3 | Acetone/Water | −10°C | 4% in O₂ | NaHSO₃ | 65–70 |

Reduction to Hemiacetal

The hydroperoxy-hemiacetal is reduced to a stable hemiacetal using sodium bisulfite. This step ensures the cleavage of ozonides without over-reduction.

Reduction Conditions

The reduction is performed at 10–30°C until potassium iodide tests confirm the absence of peroxides. In Example 1, 4 g of sodium bisulfite is added portion-wise to the ozonolysis mixture, followed by concentration under vacuum to remove methanol.

Acid-Catalyzed Cyclization

The hemiacetal undergoes acid-catalyzed cyclization under reflux to yield Furaneol.

Acid Selection and Reaction Parameters

Hydrochloric acid (0.5 N) or oxalic acid (10%) in an inert nitrogen atmosphere is used to prevent oxidation. Refluxing at 80–100°C for 3–5 hours achieves optimal conversion. For instance, heating the hemiacetal residue with 0.5 N HCl at 100°C for 4 hours produces semi-crystalline Furaneol, which is further purified by vacuum distillation.

Purification and Crystallization

Crude Furaneol is purified via vacuum distillation (0.5 mm Hg, 80–90°C) or crystallization. The distilled product exhibits a melting point of 78–79°C , confirming its purity.

Comparative Analysis of Synthetic Routes

The patent outlines four distinct examples with varying aldehydes and solvents, demonstrating the versatility of the process:

| Example | Aldehyde | Solvent | Cyclization Time | Final Yield |

|---|---|---|---|---|

| 1 | Acetaldehyde | Methanol | 4 hours | 4.5 g |

| 3 | Benzaldehyde | Methanol | 3 hours | 1.3 g |

| 4 | 2-Methylpropanal | Ethanol | 10 hours | 1.1 g |

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to form alcohols or other reduced products.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides, resulting in the formation of substituted furanone derivatives.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted furanone derivatives with different functional groups.

Scientific Research Applications

Flavor and Fragrance Industry

Furaneol is widely recognized for its role as a flavor enhancer in the food industry. It imparts a sweet, caramel-like aroma, making it valuable in the formulation of various food products, including:

- Beverages

- Confectionery

- Bakery items

The compound's sensory properties are highly appreciated, leading to its incorporation in flavor formulations .

Research indicates that Furaneol exhibits several biological activities that are being explored for potential therapeutic applications:

Antioxidant Properties:

Furaneol has demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. This property suggests its potential use in dietary supplements aimed at preventing oxidative damage .

Anti-inflammatory Effects:

Studies have shown that Furaneol can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential application in treating chronic inflammatory diseases .

Antimicrobial Activity:

Furaneol has been investigated for its antimicrobial properties against various pathogens. Its effectiveness in inhibiting biofilm formation highlights its potential use in medical and industrial applications .

Case Study 1: Antioxidant Activity

A study published in the Journal of Agricultural and Food Chemistry demonstrated that Furaneol could effectively reduce levels of reactive oxygen species (ROS) in murine models. This suggests its potential as a protective agent against oxidative stress-related diseases .

Case Study 2: Anti-inflammatory Mechanisms

In vitro studies conducted on macrophage cells revealed that Furaneol significantly reduced the secretion of pro-inflammatory cytokines. This finding supports its potential use as an adjunct therapy for inflammatory conditions .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Antioxidant | Scavenges free radicals | Dietary supplements for oxidative stress prevention |

| Anti-inflammatory | Inhibits cytokine production | Adjunct therapy for inflammatory diseases |

| Antimicrobial | Inhibits biofilm formation | Medical and industrial applications |

Industrial Applications

In addition to its biological activities, Furaneol is utilized in the synthesis of specialty chemicals and as a reagent in organic chemistry. Its unique structure allows it to serve as a building block for more complex organic molecules, facilitating advancements in chemical research and development .

Mechanism of Action

The mechanism of action of 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the functional groups present. Its biological activities are thought to be mediated through its ability to interact with cellular components, such as enzymes or receptors, leading to various physiological effects.

Comparison with Similar Compounds

Comparative Analysis of HMMF and Structurally Related Furanones

Structural and Functional Comparison (Table 1)

Table 1: Key Properties of HMMF and Analogous Furanones

Key Differences and Implications

Aroma and Stability

- DMMF (methoxy derivative of HDMF) exhibits enhanced stability and a more pronounced roasted aroma due to reduced hydrogen bonding and volatility .

Biological Activity

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone, commonly referred to as Furaneol , is a volatile compound primarily recognized for its role as a flavor enhancer in various food products. This compound is part of the furanone family and exhibits significant biological activities that merit detailed exploration. This article aims to provide an in-depth analysis of its biological activity, including physiological effects, mechanisms of action, and potential applications.

4-Hydroxy-5-methyl-2-methylene-3(2H)-furanone has the molecular formula and a molecular weight of 144.13 g/mol. It is characterized by its unique furan ring structure, which contributes to its chemical reactivity and biological properties.

Antioxidant Properties

Research indicates that Furaneol exhibits antioxidant activity , which is crucial for combating oxidative stress in biological systems. The compound has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative damage. A study demonstrated that Furaneol could reduce the levels of reactive oxygen species (ROS) in cellular models, suggesting its potential as a protective agent against oxidative stress-related diseases .

Anti-inflammatory Effects

Furaneol has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which it may reduce inflammation in various tissues . This property is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a significant role.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens, including bacteria and fungi. Research has indicated that Furaneol can inhibit the growth of certain foodborne pathogens, making it a potential natural preservative in food products . Its effectiveness against microbial growth is attributed to its ability to disrupt cell membrane integrity.

Cellular Uptake and Metabolism

Furaneol is rapidly absorbed in the gastrointestinal tract following oral administration. Studies have shown that it appears in plasma within minutes and reaches peak concentrations between 15 to 45 minutes post-ingestion . The compound undergoes metabolic conversion, which may enhance its bioavailability and efficacy.

Interaction with Biological Molecules

Furaneol interacts with various biological molecules, influencing cellular signaling pathways. Its antioxidant activity is thought to stem from its ability to donate electrons to free radicals, thereby neutralizing them . Furthermore, it may modulate enzymatic activities related to inflammation and oxidative stress.

Study on Antioxidant Effects

A study conducted on human endothelial cells demonstrated that treatment with Furaneol significantly reduced oxidative stress markers compared to control groups. The results indicated a decrease in malondialdehyde (MDA) levels, a marker for lipid peroxidation, suggesting protective effects against cellular damage .

Clinical Implications

In clinical settings, Furaneol's potential as an adjunct therapy for conditions associated with oxidative stress and inflammation is being explored. Its incorporation into dietary supplements could provide health benefits beyond flavor enhancement .

Data Table: Summary of Biological Activities

Q & A

Q. What is the biosynthetic pathway of HMMF in strawberry fruit, and which enzymes are central to its conversion into flavor-active compounds?

HMMF is a precursor to 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF, furaneol), the key strawberry flavor compound. The pathway involves:

- FaQR (quinone oxidoreductase) : Catalyzes the reduction of an intermediate to form HMMF .

- FaEO (enone oxidoreductase) : Reduces HMMF's exocyclic double bond to produce HDMF in a NAD(P)H-dependent reaction .

- FaOMT (O-methyltransferase) : Methylates HDMF to form mesifurane (DMMF), another aroma compound . Methodological approaches include heterologous expression of enzymes in E. coli for functional characterization and isotopic labeling (e.g., ¹³C-glucose) to trace biosynthetic flux .

Q. How can HMMF be detected and quantified in plant tissues?

- HPLC-ESI-MSn : Used to identify HMMF in strawberry, tomato, and pineapple fruits, with sensitivity to trace amounts (e.g., 0.1–1.0 ng/g fresh weight) .

- Chiral-phase chromatography : Resolves enantiomers of HDMF, which racemize rapidly at physiological pH .

- Solid-phase microextraction (SPME) : Coupled with GC-MS for volatile analysis in fruit headspace .

Q. What physicochemical properties of HMMF influence its solubility and stability in experimental systems?

- Solubility : HMMF is polar due to its hydroxyl and carbonyl groups, with solubility dependent on solvent polarity. For example, in water, solubility is limited (<1 mg/mL), but it dissolves better in ethanol or DMSO .

- Chemical stability : HMMF is highly reactive in aqueous solutions due to its α,β-unsaturated carbonyl structure, requiring storage at low temperatures (-20°C) and neutral pH to prevent degradation .

Advanced Research Questions

Q. How do transcription factors regulate HMMF biosynthesis in strawberries?

The transcription factor complex FaERF#9/FaMYB98 activates the FaQR promoter, enhancing HMMF and HDMF production during fruit ripening. Key methods include:

- Dual-luciferase assays : To validate promoter activation .

- CRISPR/Cas9 knockouts : To study loss-of-function phenotypes in strawberry cultivars .

- RNA-seq : Identifies co-expressed genes in the pathway (e.g., FaOMT, FaEO) .

Q. What kinetic parameters define FaEO's enzymatic reduction of HMMF to HDMF?

- Substrate specificity : FaEO selectively hydrogenates HMMF derivatives (e.g., ethylidene analogs) but not straight-chain alkenals .

- Kinetic constants : For HMMF, Kₘ = 0.8 ± 0.1 mM and kₐₜₜ = 12.3 ± 0.5 s⁻¹, determined via spectrophotometric assays monitoring NADPH oxidation .

- Deuterium labeling : Confirms stereospecific hydride transfer (4R-H from NADPH) to HMMF's C6 position .

Q. How can computational modeling predict the reactivity of HMMF derivatives?

- DFT calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps, dipole moments) to predict antioxidant potential or tautomerization rates .

- Molecular docking : Simulates FaEO-HMMF interactions to identify critical active-site residues (e.g., Tyr-152, Asp-178) .

- LogP predictions : Estimate partition coefficients for solubility optimization in enzyme assays .

Q. Does HMMF participate in non-enzymatic flavor formation pathways, such as the Maillard reaction?

While HMMF is primarily biosynthesized enzymatically, its structural analogs (e.g., 4-hydroxy-2,5-dimethyl-3(2H)-furanone) form via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.